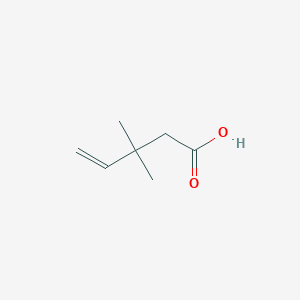

3,3-Dimethyl-4-pentenoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYOTZLMLLTWAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442630 | |

| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7796-73-8 | |

| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-4-pentenoic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 3,3-dimethyl-4-pentenoic acid, a valuable building block in organic synthesis, particularly notable as a key intermediate in the production of pyrethroid insecticides.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of reaction mechanisms, field-proven experimental protocols, and the critical evaluation of synthetic strategies. We will explore two core methodologies: the industrially significant Johnson-Claisen rearrangement and a robust alternative route via the carboxylation of a Grignard reagent. Each pathway is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and practical, step-by-step laboratory procedures.

Introduction: The Significance of a Quaternary Center

This compound is a fascinating synthetic target due to its gem-dimethyl substituted quaternary carbon atom adjacent to a vinyl group. This structural motif imparts unique steric and electronic properties, making it a crucial component in the synthesis of complex molecules, most notably permethric acid, a precursor to a major class of pyrethroid insecticides.[1] The efficient construction of this sterically hindered quaternary center is the principal challenge addressed by the synthetic routes detailed herein. This guide will provide the practitioner with the knowledge to not only replicate these syntheses but also to adapt them for analogous targets.

Part 1: The Johnson-Claisen Rearrangement Pathway

The most established and industrially practiced route to this compound involves a two-step sequence: a Johnson-Claisen rearrangement to form an ester intermediate, followed by saponification to yield the desired carboxylic acid. This pathway is elegant and high-yielding, predicated on a powerful[2][2]-sigmatropic rearrangement.

Mechanistic Rationale: Crafting the Carbon Skeleton

The core of this pathway is the Johnson-Claisen rearrangement, a variation of the classic Claisen rearrangement.[3] It involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to generate a γ,δ-unsaturated ester.[2][4] In our case, the readily available starting material is prenol (3-methyl-2-buten-1-ol) or its isomer, isoprenol (3-methyl-3-buten-1-ol).[1]

The reaction proceeds through a series of well-defined steps:

-

Acid Catalysis and Alcohol Exchange: A weak acid, typically propionic acid, protonates an alkoxy group of the orthoester (e.g., triethyl orthoacetate), facilitating its elimination as ethanol.[4][5] The resulting oxonium ion is then attacked by the hydroxyl group of prenol.

-

Formation of a Ketene Acetal Intermediate: Subsequent proton transfers and elimination of a second molecule of ethanol generate a key, albeit unstable, ketene acetal intermediate. This in-situ formation is a primary advantage of the Johnson-Claisen variant, as it bypasses the need to synthesize and handle potentially labile vinyl ethers.[5]

-

The[2][2]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted, thermally-driven[2][2]-sigmatropic rearrangement. This pericyclic reaction proceeds through a highly ordered, chair-like six-membered transition state, which dictates the stereochemistry of the product when applicable.[3] This is the crucial carbon-carbon bond-forming step, which constructs the quaternary center and shifts the double bond to the terminal position, yielding ethyl 3,3-dimethyl-4-pentenoate.

Caption: Figure 1: Reaction mechanism flow.

Experimental Protocol: Synthesis of Ethyl 3,3-Dimethyl-4-pentenoate

This protocol is adapted from established procedures for the Johnson-Claisen rearrangement.[1][6][7] The choice of triethyl orthoacetate over trimethyl orthoacetate is often a matter of cost, availability, and desired boiling point for the reaction.

Materials:

-

3-Methyl-2-buten-1-ol (Prenol, 98%)

-

Triethyl orthoacetate (98%)

-

Propionic acid (99%)

-

Xylene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Distillation head with condenser and receiving flask (for ethanol removal)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stir bar, a distillation head, and a reflux condenser, add 3-methyl-2-buten-1-ol (8.61 g, 0.10 mol), triethyl orthoacetate (48.6 g, 0.30 mol), and a catalytic amount of propionic acid (0.37 g, 5 mmol). Rationale: A significant excess of the orthoacetate is used to drive the equilibrium towards the ketene acetal intermediate. Propionic acid is a sufficiently strong yet non-interfering weak acid catalyst.

-

Reaction Execution: Heat the mixture in a xylene solvent or neat at approximately 140-145°C.[1] Ethanol, a byproduct of the reaction, will begin to distill off. Continue heating for 10-15 hours, collecting the ethanol. Rationale: The removal of ethanol is critical as it shifts the equilibrium of the initial reversible steps, favoring the formation of the ketene acetal and ultimately driving the reaction to completion.

-

Monitoring: The reaction progress can be monitored by TLC (staining with potassium permanganate) or by GC-MS, observing the disappearance of the prenol starting material.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the propionic acid catalyst.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield ethyl 3,3-dimethyl-4-pentenoate as a colorless liquid.

Experimental Protocol: Hydrolysis to this compound

The hydrolysis (saponification) of the sterically hindered ester requires robust conditions to proceed to completion.

Materials:

-

Ethyl 3,3-dimethyl-4-pentenoate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

Procedure:

-

Saponification: In a round-bottom flask, dissolve the ethyl 3,3-dimethyl-4-pentenoate (15.6 g, 0.10 mol) in 100 mL of ethanol. Add a solution of sodium hydroxide (8.0 g, 0.20 mol) in 20 mL of water. Rationale: A significant excess of NaOH in a water/ethanol co-solvent system ensures complete hydrolysis of the relatively hindered ester.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting ester spot has completely disappeared.

-

Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid. Caution: This is an exothermic process.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield crude this compound. Further purification can be achieved by vacuum distillation.

| Parameter | Johnson-Claisen Rearrangement | Saponification |

| Starting Material | Prenol & Triethyl Orthoacetate | Ethyl 3,3-dimethyl-4-pentenoate |

| Key Reagents | Propionic Acid (cat.) | Sodium Hydroxide |

| Solvent | Xylene or Neat | Ethanol/Water |

| Temperature | 140-145 °C | Reflux (~80 °C) |

| Typical Yield | ~85% | >90% |

| Workup | Aqueous NaHCO₃ wash | Acidification (HCl) & extraction |

Part 2: Alternative Pathway via Grignard Reagent Carboxylation

An alternative and highly effective strategy for synthesizing carboxylic acids involves the reaction of a Grignard reagent with carbon dioxide (in the form of dry ice).[8][9][10] This method provides a conceptually different approach, building the carboxylic acid functionality directly onto a pre-formed carbanionic nucleophile.

Mechanistic Rationale: A Nucleophilic Approach

This pathway hinges on the nucleophilic character of the Grignard reagent, which acts as a carbanion equivalent. The synthesis can be envisioned in two main stages:

-

Formation of the Grignard Reagent: The required Grignard reagent is 3,3-dimethyl-4-pentenylmagnesium halide. This is prepared from the corresponding alkyl halide, 4-halo-3,3-dimethyl-1-butene (e.g., the bromide), by reaction with magnesium metal in an anhydrous ether solvent like THF.

-

Carboxylation: The Grignard reagent is a potent nucleophile. The carbon atom of carbon dioxide is electrophilic due to the polarization of the two C=O bonds. The Grignard reagent attacks the carbon of CO₂, forming a new carbon-carbon bond and generating a magnesium carboxylate salt.

-

Acidic Workup: Subsequent protonation of the carboxylate salt with a strong aqueous acid (e.g., H₃O⁺) liberates the final this compound.

Sources

- 1. US5189202A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. youtube.com [youtube.com]

- 4. CN100400496C - Process for the preparation of methyl bentinate on an industrial scale - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis routes of Ethyl 3,3-dimethyl-4-pentenoate [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-4-pentenoic Acid

Introduction

3,3-Dimethyl-4-pentenoic acid is a valuable carboxylic acid intermediate in organic synthesis, particularly recognized for its role in the production of synthetic pyrethroid insecticides. Its unique structural features, including a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, make it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, offering a critical analysis of available data and outlining robust experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its effective application in their work.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. Here, we delineate the fundamental structural and molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | 3,3-dimethylpent-4-enoic acid | [1] |

| CAS Number | 7796-73-8 | [1] |

| Canonical SMILES | CC(C)(CC(=O)O)C=C | [1] |

Physicochemical Data

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section presents the available data for this compound, with a critical discussion of the existing information.

| Property | Reported Value(s) | Data Type | Source(s) |

| Appearance | Colorless liquid or solid with a special smell. | Experimental | [2] |

| Boiling Point | approx. 195-200 °C (at 760 Torr) | Experimental | [2] |

| 112-115 °C (at 12 Torr) | Experimental | ||

| Melting Point | approx. -70 °C | Experimental | [2] |

| Density | approx. 0.91 g/cm³ | Experimental | [2] |

| Solubility | Soluble in ethanol, ether, and benzene. Slightly soluble in water. | Experimental | [2] |

| pKa | 4.59 ± 0.10 | Predicted |

Spectroscopic Characterization

Spectroscopic data is the cornerstone of molecular identification and structural elucidation. While experimental spectra for this compound are not widely published, we can infer expected spectral features based on its structure and available data for its ester derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Vinyl Protons: A complex multiplet system in the vinylic region (~5-6 ppm) arising from the -CH=CH₂ group. The geminal, cis, and trans couplings will lead to a characteristic pattern.

-

Methylene Protons: A singlet in the aliphatic region (~2.3 ppm) for the -CH₂- group adjacent to the carbonyl.

-

Methyl Protons: A singlet in the upfield region (~1.1 ppm) for the two equivalent methyl groups at the C3 position.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which is concentration-dependent and will exchange with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (~170-180 ppm).

-

Alkene Carbons: Two signals in the olefinic region (~110-145 ppm).

-

Quaternary Carbon: A signal for the C3 carbon.

-

Methylene Carbon: A signal for the C2 carbon.

-

Methyl Carbons: A signal for the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=C Stretch: A medium intensity band around 1640 cm⁻¹ for the vinyl group.

-

=C-H Bends: Absorptions in the 910-990 cm⁻¹ region characteristic of the vinyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages.

Synthesis and Purification

This compound is typically synthesized from its corresponding methyl or ethyl ester. The ester is prepared via a Claisen rearrangement, followed by hydrolysis to yield the desired carboxylic acid.

Synthesis of Methyl 3,3-Dimethyl-4-pentenoate

The methyl ester is a key intermediate and its synthesis is well-documented.[3][4][5] A common method involves the reaction of an appropriate alcohol with an orthoacetate in the presence of an acid catalyst.

Caption: Synthesis of Methyl 3,3-Dimethyl-4-pentenoate.

Hydrolysis to this compound

The carboxylic acid is obtained by the hydrolysis of its ester, typically under basic conditions followed by acidification.

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocols

For researchers who need to verify the physicochemical properties of this compound or characterize newly synthesized batches, the following established protocols are recommended.

Determination of Melting Point (for solid form)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[6][7]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[8][9]

Methodology:

-

Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately weigh a sample of this compound, dissolving it in a known volume of deionized water.

-

Titration Setup: Calibrate a pH meter and place the electrode in the acidic solution.

-

Titration: Add the strong base titrant in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acid.

Sources

- 1. 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN100400496C - Process for the preparation of methyl bentinate on an industrial scale - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved Synthesis of this compound Methyl Ester | Scientific.Net [scientific.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]

An In-Depth Technical Guide to 3,3-Dimethyl-4-pentenoic Acid (CAS 7796-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,3-Dimethyl-4-pentenoic acid (CAS 7796-73-8), a key chemical intermediate in the synthesis of modern pyrethroid insecticides. The document details the compound's chemical and physical properties, provides an in-depth analysis of its synthesis via the Johnson-Claisen rearrangement followed by ester hydrolysis, and outlines robust protocols for its characterization using contemporary spectroscopic techniques. Furthermore, this guide explores the reactivity of its bifunctional structure—a terminal alkene and a carboxylic acid—and discusses its primary application in the agrochemical industry. Safety and handling protocols are also addressed to ensure its proper management in a laboratory setting.

Introduction: A Key Building Block for Pyrethroid Synthesis

This compound, also known as 3,3-dimethylpent-4-enoic acid, is a carboxylic acid of significant interest in synthetic organic chemistry. Its molecular structure features a quaternary carbon center adjacent to a vinyl group and a carboxylic acid moiety, making it a valuable and versatile building block.

Its primary industrial importance lies in its role as a precursor to permethric acid, a crucial intermediate for a range of pyrethroid insecticides, including deltamethrin and cypermethrin[1][2]. These synthetic insecticides are modeled after the natural insecticidal compounds found in chrysanthemum flowers and are widely used in agriculture and public health due to their high efficacy and relatively low toxicity to mammals[2]. The cost and purity of this compound are, therefore, critical factors in the large-scale production of these essential agrochemicals.

This guide aims to provide a detailed technical resource for chemists working with this compound, from its synthesis and purification to its characterization and subsequent use in more complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use and handling in a research environment.

Table 1: Physicochemical Properties of this compound and its Methyl Ester

| Property | This compound | Methyl 3,3-Dimethyl-4-pentenoate |

| CAS Number | 7796-73-8 | 63721-05-1 |

| Molecular Formula | C₇H₁₂O₂[3] | C₈H₁₄O₂ |

| Molecular Weight | 128.17 g/mol [3] | 142.20 g/mol |

| Appearance | Colorless liquid or solid with a distinct odor[4] | Colorless, transparent liquid with a special stimulating odor[2] |

| Boiling Point | 195-200 °C (at atmospheric pressure)[4], 112-115 °C (at 12 Torr) | approx. 136.3 °C (at 760 mmHg) |

| Density | ~0.91 g/cm³[4] | ~0.893 g/cm³ |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene[4]. | Insoluble in water; soluble in organic solvents like ethanol, ethyl acetate, and ether[2]. |

| pKa | 4.59 ± 0.10 (Predicted) | Not Applicable |

Synthesis and Purification

The most common and industrially relevant synthesis of this compound involves a two-step process: the formation of its ester via a Johnson-Claisen rearrangement, followed by hydrolysis to the free acid.

Step 1: Synthesis of Methyl 3,3-Dimethyl-4-pentenoate via Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful and reliable method for forming carbon-carbon bonds. It involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst to produce a γ,δ-unsaturated ester[5]. In this specific synthesis, isoprenol (3-methyl-3-buten-1-ol) or its isomer prenol (3-methyl-2-buten-1-ol) is reacted with trimethyl orthoacetate.

The causality behind this choice of reaction is its high efficiency and stereospecificity, proceeding through a concerted, pericyclic[6][6]-sigmatropic rearrangement. The reaction is driven by the formation of a thermodynamically stable carbonyl group.

Caption: Mechanism of the Johnson-Claisen Rearrangement.

Experimental Protocol: Synthesis of Methyl 3,3-Dimethyl-4-pentenoate

This protocol is adapted from established industrial processes[7][8].

-

Reaction Setup: In a reaction vessel equipped with a distillation head (e.g., a Perkin triangle), combine isoprenol (1.0 eq), trimethyl orthoacetate (1.2-1.5 eq), and a catalytic amount of a weak acid such as phosphoric acid (0.5-5% of total reactant mass)[8]. An inert, high-boiling solvent like xylene may be used.

-

Reaction Execution: Heat the mixture to a temperature of 160-200 °C[8]. The reaction progress is driven by the removal of the methanol byproduct via distillation.

-

Monitoring: The reaction is typically monitored by observing the cessation of methanol distillation and can be confirmed by GC analysis of an aliquot to ensure the consumption of the starting alcohol. Reaction times can range from 10 to 30 hours depending on the scale and temperature[8].

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The resulting crude ester is then purified by fractional vacuum distillation. This step is crucial as side products can form azeotropic mixtures, impacting purity[9].

Step 2: Hydrolysis to this compound

The conversion of the intermediate ester to the final carboxylic acid is achieved through hydrolysis. Base-catalyzed hydrolysis (saponification) is generally preferred as it is an irreversible process, often leading to higher yields compared to the equilibrium-limited acid-catalyzed hydrolysis.

Experimental Protocol: Saponification of Methyl 3,3-Dimethyl-4-pentenoate

This protocol is based on a procedure described in the patent literature[1] and general laboratory practices for ester hydrolysis.

-

Reaction Setup: To the crude or purified methyl 3,3-dimethyl-4-pentenoate (1.0 eq) in a round-bottom flask, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1-1.5 eq). A co-solvent such as methanol or ethanol can be used to ensure homogeneity.

-

Reaction Execution: The mixture is heated to reflux (typically 60-100 °C) with stirring.

-

Monitoring: The reaction is monitored by TLC or GC to confirm the disappearance of the starting ester, which usually takes 1-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove any organic co-solvent by rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester or neutral impurities.

-

Carefully acidify the aqueous layer with a strong acid, such as concentrated HCl, to a pH of ~2. The carboxylic acid will often precipitate or form an oil.

-

-

Isolation and Purification:

-

Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation[1].

-

Caption: Workflow for the Saponification and Purification.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinguished by the characteristic absorptions of both the carboxylic acid and the vinyl group.

-

O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer[10].

-

C-H Stretches: Sharp peaks superimposed on the broad O-H band, typically between 3000 cm⁻¹ and 2850 cm⁻¹, correspond to the sp³ C-H stretches of the methyl and methylene groups. A weaker peak around 3080 cm⁻¹ is expected for the =C-H stretch of the vinyl group.

-

C=O Stretch: A strong, sharp absorption between 1760 cm⁻¹ and 1690 cm⁻¹ indicates the carbonyl stretch of the carboxylic acid[10]. Conjugation can lower this frequency, but for this non-conjugated acid, a value around 1710 cm⁻¹ is expected.

-

C=C Stretch: A medium intensity peak around 1640 cm⁻¹ corresponds to the C=C stretch of the terminal alkene.

-

C-O Stretch / O-H Bend: A medium band in the 1320-1210 cm⁻¹ region is due to the C-O stretch, and O-H bending vibrations appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions[10]. The peak around 910 cm⁻¹ is often a useful diagnostic for terminal alkenes.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong |

| Alkene =C-H | Stretch | ~3080 | Medium |

| Alkene C=C | Stretch | ~1640 | Medium |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | Medium |

| Alkene =C-H | Bend (out-of-plane) | ~910 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific spectra for the acid are not widely published, the chemical shifts can be reliably predicted based on the structure and data from its methyl ester.

¹H NMR (Proton NMR):

-

-COOH (Carboxylic Acid Proton): A broad singlet appearing far downfield, typically between δ 10-13 ppm. The chemical shift is concentration and solvent dependent.

-

-CH=CH₂ (Vinyl Protons): This will appear as a classic AMX spin system. The proton on the carbon bearing the gem-dimethyl groups (-CH=) will be a doublet of doublets around δ 5.8-6.0 ppm. The two terminal protons (=CH₂) will be distinct, appearing as doublets of doublets around δ 4.9-5.1 ppm.

-

-CH₂- (Methylene Protons): A singlet around δ 2.3-2.4 ppm, adjacent to the carbonyl group.

-

-C(CH₃)₂ (Gem-Dimethyl Protons): A singlet integrating to 6 protons, found upfield around δ 1.1-1.2 ppm.

¹³C NMR (Carbon-13 NMR):

-

-COOH (Carbonyl Carbon): The least shielded carbon, appearing around δ 178-180 ppm.

-

-CH=CH₂ (Vinyl Carbons): The internal vinyl carbon (-CH=) will be around δ 145-147 ppm, while the terminal carbon (=CH₂) will be around δ 110-112 ppm.

-

-C(CH₃)₂ (Quaternary Carbon): A signal around δ 38-40 ppm.

-

-CH₂- (Methylene Carbon): A signal around δ 45-47 ppm.

-

-C(CH₃)₂ (Gem-Dimethyl Carbons): A single peak for the two equivalent methyl carbons around δ 25-27 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C OOH | - | 178 - 180 |

| -COO H | 10 - 13 (broad s) | - |

| -C H₂-COOH | 2.3 - 2.4 (s, 2H) | 45 - 47 |

| -C (CH₃)₂- | - | 38 - 40 |

| -C(C H₃)₂- | 1.1 - 1.2 (s, 6H) | 25 - 27 |

| -C H=CH₂ | 5.8 - 6.0 (dd, 1H) | 145 - 147 |

| -CH=C H₂ | 4.9 - 5.1 (dd, 2H) | 110 - 112 |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) for this compound at m/z = 128 would be observed. Key fragmentation patterns would include:

-

Loss of a hydroxyl radical (-OH): A peak at m/z = 111.

-

Loss of a carboxyl group (-COOH): A prominent peak at m/z = 83, corresponding to the stable tertiary carbocation[11].

-

McLafferty Rearrangement: A potential rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z = 86.

-

Loss of a methyl radical (-CH₃): A peak at m/z = 113.

Reactivity and Applications

The synthetic utility of this compound stems from the presence of two distinct functional groups that can be manipulated selectively.

Caption: Key Reaction Pathways for this compound.

-

Carboxylic Acid Group: This site allows for standard transformations such as esterification, conversion to acid chlorides, amide formation, and reduction to the corresponding primary alcohol.

-

Terminal Alkene Group: The vinyl group can undergo a variety of addition reactions, including hydrogenation, halogenation, hydrohalogenation, epoxidation, and polymerization.

The most significant application is its conversion into the cyclopropane ring system found in pyrethroids like deltamethrin[12]. This transformation typically involves the formation of a diazo intermediate from the corresponding ester, which then undergoes an intramolecular cyclopropanation reaction.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage[3].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid direct contact with skin, eyes, and respiratory tract. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical help.

Conclusion

This compound is a valuable synthetic intermediate with a well-established role in the agrochemical industry. Its synthesis, centered around the robust Johnson-Claisen rearrangement, is efficient and scalable. The bifunctional nature of the molecule provides two distinct handles for further chemical modification, making it a versatile tool for organic chemists. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Scientific.Net. (2012). Improved Synthesis of this compound Methyl Ester. Retrieved from [Link]

- U.S. Patent 5,189,202. (1993). Process for the preparation of this compound. Google Patents.

-

SpectraBase. This compound, methyl ester [FTIR]. Retrieved from [Link]

-

ResearchGate. (2012). Improved Synthesis of this compound Methyl Ester. Retrieved from [Link]

-

University of Calgary. IR: carboxylic acids. Retrieved from [Link]

- Chinese Patent CN100400496C. (2008). Method of preparing this compound methyl ester with industrial scale. Google Patents.

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Claisen Rearrangement. Retrieved from [Link]

- U.S. Patent 5,189,202. (1993). Process for the preparation of this compound. Google Patents.

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

PubChem. Deltamethrin. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (2024). This compound methyl. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2005). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ACS Publications. Retrieved from [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

-

University of California, Davis. Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Pentenoic acid, 3,3-dimethyl-, ethyl ester. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities. ACS Publications. Retrieved from [Link]

-

St Peter's School. 13C NMR. Retrieved from [Link]

-

Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

PubChem. 3,3-Dimethylpent-4-enoic acid. National Institutes of Health. Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted). Retrieved from [Link]

-

Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

-

University of Wisconsin-Madison. Tables For Organic Structure Analysis. Retrieved from [Link]

- Chinese Patent CN105541620A. (2016). Methyl 3,3-dimethyl-4-pentenoate production method. Google Patents.

Sources

- 1. US5189202A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-Pentenoic acid, 4-methyl- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN100400496C - Process for the preparation of methyl bentinate on an industrial scale - Google Patents [patents.google.com]

- 8. CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,3-Dimethyl-4-pentenoic acid

Foreword: The Analytical Imperative

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of a molecule is the bedrock upon which all subsequent work is built. 3,3-Dimethyl-4-pentenoic acid, a fascinating building block with a quaternary center adjacent to a vinyl group, presents a unique spectroscopic puzzle. This guide moves beyond a simple recitation of data. It is designed as a deep dive into the logic of spectroscopic interpretation, demonstrating how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) coalesce to provide a definitive molecular portrait. We will explore not just the data itself, but the causality behind the expected signals, providing a robust framework for the analysis of this and similar molecules.

Molecular Structure and Core Properties

This compound (CAS 7796-73-8) is a carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1][2] Its structure is characterized by a terminal vinyl group and a carboxylic acid moiety, separated by a sterically hindered quaternary carbon bearing two methyl groups. This unique arrangement dictates its spectroscopic signature.

Caption: IUPAC Numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for mapping the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce connectivity and stereochemistry.[4]

¹H NMR Analysis: A Proton Inventory

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. For this compound, we anticipate five distinct signals. The chemical shift of each signal is influenced by the electronegativity of nearby atoms and anisotropic effects from π-systems.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~11-12 | Singlet, broad | 1H | H OOC- | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[5] |

| 5.80 - 5.95 | dd | 1H | -CH =CH₂ | This proton is coupled to two non-equivalent geminal protons (cis and trans), resulting in a doublet of doublets (dd). Its position is downfield due to being part of the vinyl group. |

| 4.95 - 5.10 | m | 2H | -CH=CH ₂ | These two terminal vinyl protons are diastereotopic. They are coupled to the vinyl CH proton and to each other (geminal coupling), resulting in complex multiplets. |

| ~2.25 | Singlet | 2H | -CH ₂COOH | These methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They are not coupled to any neighboring protons, hence a singlet. |

| ~1.10 | Singlet | 6H | -C(CH ₃)₂- | The two methyl groups are chemically equivalent and attached to a quaternary carbon with no adjacent protons, resulting in a strong singlet signal integrating to 6 protons. |

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Given the structure's symmetry, we expect to see seven distinct carbon signals.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~178 | Quaternary | C =O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[5] |

| ~145 | Tertiary | -C H=CH₂ | The internal sp²-hybridized carbon of the vinyl group. |

| ~112 | Secondary | -CH=C H₂ | The terminal sp²-hybridized carbon of the vinyl group. |

| ~45 | Secondary | -C H₂COOH | The sp³-hybridized methylene carbon, shifted downfield by the adjacent carbonyl group. |

| ~38 | Quaternary | -C (CH₃)₂- | The quaternary (gem-dimethyl) carbon. |

| ~25 | Primary | -C(C H₃)₂- | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is an exceptionally powerful tool for identifying the functional groups present in a molecule.[6] Each functional group possesses specific bonds that vibrate at characteristic frequencies when irradiated with infrared light.[7] The spectrum for this compound is dominated by the signatures of the carboxylic acid and the vinyl group.

Table 3: Key IR Absorption Bands | Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 2500-3300 | Strong, Very Broad | O-H stretch | Carboxylic Acid O-H | This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching frequencies.[8][9] | | ~3080 | Medium | =C-H stretch | Vinyl C-H | Stretching of C-H bonds on sp²-hybridized carbons occurs at slightly higher frequencies than on sp³ carbons.[10] | | 2850-3000 | Medium | -C-H stretch | Alkyl C-H | Corresponds to the C-H stretching in the methyl and methylene groups.[11] | | ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O | The strong, sharp absorption of the carbonyl group is one of the most recognizable peaks in an IR spectrum.[12] | | ~1640 | Medium-Weak | C=C stretch | Alkene C=C | The stretching vibration of the carbon-carbon double bond. | | ~1410 & ~910 | Medium | O-H bend & C-H bend | Carboxylic Acid O-H & Vinyl C-H | Out-of-plane bending vibrations that further confirm the presence of these groups.[8] |

Caption: Workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern upon ionization.[13] Using electron ionization (EI), a high-energy electron beam removes an electron from the molecule to form a radical cation, the molecular ion (M⁺•), which then undergoes fragmentation.[14]

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128. The fragmentation is governed by the stability of the resulting carbocations and neutral losses.

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 128 | [C₇H₁₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 113 | [C₆H₉O₂]⁺ | •CH₃ | Loss of a methyl radical. |

| 83 | [C₆H₁₁]⁺ | •COOH | Alpha-cleavage with loss of the carboxyl radical is a common pathway for carboxylic acids.[15] |

| 71 | [C₄H₇O]⁺ | •C₃H₅ | Cleavage at the C2-C3 bond, losing a vinyl-methyl radical. |

| 55 | [C₄H₇]⁺ | C₃H₅O₂ | Likely corresponds to the stable tert-butyl cation fragment after rearrangement. |

A key fragmentation pathway involves the cleavage alpha to the quaternary carbon, leading to the loss of the carboxyl group, a signature fragmentation for this class of compounds.

Caption: Key fragmentation pathway in the EI-MS of the title compound.

Self-Validating Experimental Protocols

To ensure trustworthy and reproducible data, the following standardized protocols are recommended. The causality behind these steps is to ensure sample purity, optimal signal-to-noise, and data that is comparable across laboratories.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for organic molecules and its single deuterium signal that does not interfere with the analyte spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Sample Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Tuning: Place the sample in the NMR spectrometer. Allow the instrument to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity, which is critical for high resolution.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient. Co-add 8 to 16 scans to achieve adequate signal-to-noise.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

FTIR Sample Preparation and Acquisition

-

Method: Use the Attenuated Total Reflectance (ATR) technique for a neat liquid sample, as it requires minimal sample preparation.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a volatile solvent like isopropanol and allow it to dry completely. Acquire a background spectrum of the empty crystal. This is a critical self-validating step that subtracts the absorbance of air (CO₂, H₂O) and the instrument itself from the final sample spectrum.

-

Sample Scan: Place a single drop of this compound onto the ATR crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

Mass Spectrometry Sample Preparation and Acquisition

-

Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) interface for volatile liquids. This ensures sample purity and provides retention time data. Alternatively, direct infusion via a heated probe can be used.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy level is an industry standard, ensuring that the resulting fragmentation patterns are reproducible and comparable to established spectral libraries.

-

Analysis: Scan a mass range from m/z 40 to 200. The lower limit is set to avoid detecting ionized air (N₂, O₂), while the upper limit comfortably exceeds the expected molecular weight of 128.

Integrated Analysis and Conclusion

The true power of spectroscopy lies in the synthesis of data from multiple techniques. The IR spectrum provides irrefutable evidence for a carboxylic acid (broad O-H, strong C=O) and an alkene (C=C, =C-H). The mass spectrum confirms the molecular weight of 128 amu and shows fragmentation patterns consistent with the proposed structure, notably the loss of the carboxyl group. Finally, NMR spectroscopy provides the definitive blueprint: the ¹H NMR precisely maps the vinyl system, the isolated methylene group, and the six equivalent protons of the gem-dimethyl group, while the ¹³C NMR confirms the seven unique carbon environments. Together, these self-validating datasets leave no ambiguity as to the structure of this compound. This integrated approach represents the gold standard in chemical analysis, providing the authoritative grounding required for advanced research and development.

References

-

Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

University of Colorado Boulder. IR: carboxylic acids. [Link]

-

JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

Scribd. IR Spectroscopy: Functional Group Analysis. [Link]

-

ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

VCU Scholars Compass. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ChemBK. (2024, April 9). This compound. [Link]

-

PubChem. 3,3-Dimethylpent-4-enoic acid. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. microbenotes.com [microbenotes.com]

- 5. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 6. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. scienceready.com.au [scienceready.com.au]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-4-pentenoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,3-Dimethyl-4-pentenoic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate informed solvent selection for a range of applications, from chemical synthesis to formulation development.

Introduction to this compound

This compound, with the chemical formula C₇H₁₂O₂, is a branched-chain unsaturated carboxylic acid.[1] Its molecular structure, featuring a carboxylic acid functional group, a vinyl group, and gem-dimethyl substitution, imparts a unique combination of polarity and lipophilicity that governs its interactions with different solvents. Understanding its solubility is critical for its effective use as an intermediate in organic synthesis and for the development of potential pharmaceutical applications.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless liquid or solid | [2] |

| Melting Point | Approximately -70°C | [2] |

| Boiling Point | Approximately 195-200°C | [2] |

| Density | Approximately 0.91 g/cm³ | [2] |

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Polar Carboxylic Acid Group (-COOH): This group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic and polar aprotic solvents.

-

The Nonpolar Hydrocarbon Backbone: The C7 alkyl chain, including the gem-dimethyl groups and the vinyl group, is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.

The overall solubility of this compound in a particular solvent is a balance between these competing polar and nonpolar characteristics.

Solubility Profile of this compound

Based on available data and established principles of chemical solubility, the following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Slightly Soluble | The polar carboxylic acid group allows for some interaction with water, but the C7 hydrocarbon chain limits extensive solubility.[2] |

| Methanol/Ethanol | Polar Protic | Soluble | The alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, and the short alkyl chain is compatible with the solute's hydrocarbon portion.[2] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton, and its overall polarity is compatible. |

| Diethyl Ether | Polar Aprotic | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups are compatible with the nonpolar part of the acid.[2] |

| Benzene/Toluene | Nonpolar | Soluble | The nonpolar aromatic ring interacts favorably with the hydrocarbon backbone of the acid through van der Waals forces.[2] |

| Hexane | Nonpolar | Likely Soluble | The nonpolar nature of hexane is expected to solvate the hydrophobic alkyl chain of the carboxylic acid. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a versatile solvent for many organic compounds. |

| Chloroform | Polar Aprotic | Soluble | Chloroform is a good solvent for many organic compounds, including carboxylic acids. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Gravimetric Method Protocol

-

Solvent Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has fully settled. Centrifugation can be used to expedite this process.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the acid.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dissolved solute.

-

Calculation: The solubility can then be calculated in terms of g/100 mL or other desired units.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the gravimetric method.

Molecular Interactions and Solubility

The solubility of this compound is a direct result of the interplay between its functional groups and the solvent molecules.

Caption: Key intermolecular forces in the dissolution of the acid.

Conclusion

This compound exhibits a versatile solubility profile, being generally soluble in common organic solvents ranging from polar to nonpolar, while having limited solubility in water. This behavior is a direct consequence of its molecular structure, which combines a polar carboxylic acid head with a moderately sized, nonpolar hydrocarbon tail. For applications requiring precise concentrations, experimental determination of solubility using a standardized protocol is recommended. This guide provides the foundational knowledge and practical methodology to support such endeavors.

References

-

This compound - Introduction. (2024). ChemBK.[Link]

-

3,3-Dimethylpent-4-enoic acid. PubChem. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to 3,3-Dimethyl-4-pentenoic Acid: Synthesis, Commercial Availability, and Applications

This technical guide provides a comprehensive overview of 3,3-dimethyl-4-pentenoic acid, a valuable building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis methodologies, commercial landscape, and key applications, with a focus on its role as a versatile intermediate.

Introduction

This compound, with the CAS number 7796-73-8, is a carboxylic acid characterized by a quaternary carbon center adjacent to a vinyl group.[1][2][3] This unique structural motif imparts specific reactivity and makes it a sought-after precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its methyl ester, methyl 3,3-dimethyl-4-pentenoate, is also a commercially significant compound, often used as a key intermediate in the production of pyrethroid insecticides.[4] This guide will primarily focus on the parent acid while also drawing relevant insights from its closely related ester.

Commercial Availability

This compound is commercially available from a range of suppliers, catering to both research and industrial needs. The compound is typically offered in various purities, and its availability can be scaled from milligrams to kilograms. Below is a summary of notable suppliers.

| Supplier | Product Name | Purity | Notes |

| Sigma-Aldrich | This compound | 95% | Available in various quantities.[3] |

| TCI (Shanghai) Chemical Trading Co., Ltd. | This compound | >98.0%(GC) | Part of their extensive chemical portfolio.[1] |

| ChemicalBook | This compound | - | Lists multiple suppliers.[1] |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | This compound | - | A listed supplier.[1] |

| Hangzhou Bingochem Co., Ltd. | This compound | - | A listed supplier.[1] |

Researchers are advised to consult the suppliers' websites for the most current information on availability, pricing, and technical specifications.

Synthesis of this compound and its Esters

The synthesis of this compound and its esters has been a subject of considerable research, particularly for industrial-scale production. The primary route involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

Synthesis of the Methyl Ester via Johnson-Claisen Rearrangement

A prevalent method for synthesizing the methyl ester of this compound involves the Johnson-Claisen rearrangement of a suitable allylic alcohol with an orthoester. A common starting material is prenol (3-methyl-2-buten-1-ol).

A patented industrial-scale method describes the reaction of prenol with trimethyl orthoacetate in the presence of a solid catalyst under pressure.[5] This method offers advantages such as simplified catalyst separation, shorter reaction times, and high yields (up to 88%).[5] Another study reports an improved synthesis using orthophosphoric acid and sodium methoxide as catalysts at different stages, achieving a yield of up to 84% and reducing byproduct formation, making it more suitable for industrial production.[6]

Experimental Protocol: Industrial Scale Synthesis of Methyl 3,3-Dimethyl-4-pentenoate [5]

-

Reactants: Prenol, trimethyl orthoacetate, and a solid catalyst (e.g., anhydrous zinc chloride, nickel sulfate, or anhydrous ferric chloride).

-

Molar Ratio: The typical molar ratio of prenol to trimethyl orthoacetate to catalyst is 1 : 1.0–2.0 : 0.01–0.1.

-

Reaction Conditions: The reaction is conducted under a stirring pressure of 1–3.2 MPa and at a temperature of 150–250 °C.

-

Reaction Time: The reaction is typically carried out for 6–10 hours.

-

Work-up:

-

After the reaction is complete, the mixture is cooled.

-

The solid catalyst is removed by filtration.

-

The filtrate is then subjected to rectification (distillation) to obtain the purified methyl 3,3-dimethyl-4-pentenoate product.

-

Caption: Workflow for the industrial synthesis of methyl 3,3-dimethyl-4-pentenoate.

Hydrolysis to this compound

The free acid can be obtained by the hydrolysis of its corresponding ester. A process described in a patent involves refluxing the ester with sodium hydroxide, followed by acidification.[7]

Experimental Protocol: Hydrolysis of Methyl 3,3-Dimethyl-4-pentenoate [7]

-

Hydrolysis: The crude methyl 3,3-dimethyl-4-pentenoate is refluxed with an aqueous solution of sodium hydroxide (e.g., 4g of NaOH in 6ml of water) for approximately 2 hours.

-

Purification: The resulting clear solution is washed with a non-polar organic solvent like ether to remove any unreacted ester or non-polar impurities.

-

Acidification: The aqueous layer is separated and acidified with a strong acid, such as 4N HCl, to protonate the carboxylate and precipitate the free acid.

-

Extraction and Isolation: The this compound is then extracted with an organic solvent (e.g., ether) and purified by distillation under reduced pressure.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem[2] |

| Molecular Weight | 128.17 g/mol | PubChem[2] |

| Appearance | Colorless liquid or solid with a special smell | ChemBK[8] |

| Boiling Point | approx. 195-200 °C | ChemBK[8] |

| Melting Point | approx. -70 °C | ChemBK[8] |

| Density | approx. 0.91 g/cm³ | ChemBK[8] |

| Solubility | Soluble in ethanol, ether, and benzene; slightly soluble in water. | ChemBK[8] |

| InChIKey | FYYOTZLMLLTWAP-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Applications

This compound and its derivatives are important intermediates in organic synthesis, with notable applications in the production of agrochemicals and potentially in the pharmaceutical sector.

Agrochemicals

The primary application of this compound is as a key intermediate in the synthesis of pyrethroid insecticides.[4][7] Specifically, it is used to prepare permethric acid, a crucial component of insecticides like permethrin, cypermethrin, and deltamethrin.[4][7] These synthetic pyrethroids are valued for their high insecticidal activity, broad-spectrum efficacy, and relatively low toxicity to mammals, making them replacements for more hazardous organophosphorus pesticides.[4]

Caption: Synthetic pathway from this compound to pyrethroid insecticides.

Drug Development and Other Organic Synthesis

While its role in agrochemicals is well-established, this compound also serves as a versatile intermediate for preparing potential drug molecules.[8] Its unique structure allows for further chemical modifications to generate diverse molecular scaffolds. Additionally, it finds use as a fragrance and food additive.[8]

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazards: The compound may cause irritation to the eyes, skin, and respiratory tract.[8] According to GHS classifications, it can cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Appropriate protective equipment, including laboratory gloves, goggles, and protective clothing, should be worn when handling this chemical.[8]

-

First Aid: In case of contact with skin or eyes, immediately rinse with plenty of water and seek medical attention.[8]

-

Storage: this compound should be stored in a well-ventilated area, away from open flames and heat sources.[8] It has low volatility at room temperature.[8]

Conclusion

This compound is a commercially available and synthetically valuable building block. Its primary application lies in the agrochemical industry as a key precursor to pyrethroid insecticides. The well-established synthesis protocols, particularly for its methyl ester, make it an accessible intermediate for both academic and industrial research. As the demand for more sophisticated and targeted molecules in drug discovery and materials science continues to grow, the utility of versatile synthons like this compound is poised to expand.

References

-

Synthesis of 3,3-dimethyl-pent-4-enoic acid N,N-dimethylamide - PrepChem.com. Available at: [Link]

- CN100400496C - Method of preparing this compound methyl ester with industrial scale - Google Patents.

-

This compound - ChemBK. Available at: [Link]

-

Improved Synthesis of this compound Methyl Ester - ResearchGate. Available at: [Link]

-

3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem. Available at: [Link]

- US5189202A - Process for the preparation of this compound - Google Patents.

-

This compound methyl - ChemBK. Available at: [Link]

Sources

- 1. This compound | 7796-73-8 [chemicalbook.com]

- 2. 3,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 10630499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 7796-73-8 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. CN100400496C - Process for the preparation of methyl bentinate on an industrial scale - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US5189202A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

3,3-Dimethyl-4-pentenoic acid structural formula and isomers

An In-Depth Technical Guide to 3,3-Dimethyl-4-pentenoic Acid: Structure, Properties, and Isomeric Landscape

Executive Summary

This compound is a valuable carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pyrethroid-based insecticides.[1][2] Its unique structure, featuring a quaternary carbon center adjacent to a terminal double bond, presents specific synthetic challenges and opportunities. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's core structural and physicochemical properties, established synthetic methodologies, and a detailed exploration of the vast isomeric landscape associated with its molecular formula, C₇H₁₂O₂. By dissecting the principles of constitutional and stereoisomerism as they apply to this formula, this document aims to equip scientists with the foundational knowledge required for the strategic design, synthesis, and analysis of this compound and its relatives.

Core Compound Profile: this compound

Introduction and Significance

This compound, registered under CAS number 7796-73-8, is a derivative of pentenoic acid.[3] While not a naturally abundant compound, its utility is well-established in synthetic chemistry. It is a crucial precursor in the production of permethric acid, which is an essential component for manufacturing pyrethroid insecticides.[2] Its structure also makes it a versatile building block for creating more complex molecules containing sterically hindered quaternary centers, a motif of increasing interest in medicinal chemistry.[1]

Structural Formula and Nomenclature

The IUPAC name, 3,3-dimethylpent-4-enoic acid, precisely describes its molecular architecture.[4] The structure is built upon a five-carbon "pentan-" chain. The "-oic acid" suffix indicates a carboxylic acid (-COOH) functional group, which by convention is located at the C1 position. The "4-en" denotes a carbon-carbon double bond between C4 and C5. Finally, "3,3-dimethyl" specifies two methyl group substituents attached to the C3 position.

Caption: Structural formula of this compound with carbon numbering.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification protocols, and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [3][4][5] |

| Molecular Weight | 128.17 g/mol | [4][5] |

| CAS Number | 7796-73-8 | [3][5] |

| Appearance | Colorless liquid or solid | [1] |

| Boiling Point | 112-115 °C (at 12 Torr) | [6] |

| Density | ~0.957 g/cm³ (Predicted) | [6] |

| pKa | ~4.59 (Predicted) | [6] |

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water. | [1] |

Synthesis and Reactivity

Key Synthetic Pathways

The synthesis of this compound and its esters often leverages rearrangement reactions to construct the characteristic quaternary carbon at the C3 position.

-

Johnson-Claisen Rearrangement : A prevalent method for synthesizing the methyl or ethyl ester involves the reaction of 3-methyl-2-buten-1-ol (prenol) or 2-methyl-3-buten-2-ol with an orthoacetate (e.g., trimethyl orthoacetate or triethyl orthoacetate) in the presence of an acid catalyst. The reaction proceeds through an initial isomerization followed by a[5][5]-sigmatropic rearrangement, which is highly efficient for forming the C-C bond and setting the quaternary center. The resulting ester can then be hydrolyzed to the desired carboxylic acid. Various catalysts, including solid acids like anhydrous zinc chloride or phosphoric acid, have been employed to optimize yield and simplify purification.[7][8]

-

Direct Synthesis from Isoprenol/Prenol Mixture : A patented process describes the direct preparation of the acid without isolating the ester intermediate.[2] This method reacts a mixture of isoprenol (3-methyl-3-buten-1-ol) and prenol with triethylorthoacetate, followed by hydrolysis of the resulting ester. This approach is advantageous in industrial settings as it can utilize mixed isomeric alcohol feedstocks.[2]

Experimental Protocol: Synthesis via Rearrangement and Hydrolysis

The following protocol is a representative example adapted from established methodologies for the synthesis of this compound.[2]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup : A reactor is charged with a mixture of isoprenol and prenol, a high-boiling solvent such as xylene, and a catalytic amount of a strong acid like p-toluenesulfonic acid.

-

Rearrangement : The mixture is heated to reflux. Triethylorthoacetate is added dropwise to control the exothermic reaction. The reaction is maintained at reflux for 4-6 hours. Progress is monitored by gas chromatography (GC) to ensure the consumption of the starting alcohols.

-

Hydrolysis : After cooling, a solution of sodium hydroxide in water is added to the reactor. The mixture is stirred vigorously to facilitate the saponification of the intermediate ethyl ester to its sodium carboxylate salt.

-

Workup and Isolation : The reaction mixture is transferred to a separatory funnel. The aqueous layer containing the sodium 3,3-dimethyl-4-pentenoate is collected. This layer is then cooled in an ice bath and carefully acidified with hydrochloric acid until a pH of ~1-2 is reached, precipitating the carboxylic acid.

-

Purification : The product is extracted from the acidic aqueous phase using a solvent like diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.[6]

The Isomeric Landscape of C₇H₁₂O₂

Degrees of Unsaturation and Isomer Types

The molecular formula C₇H₁₂O₂ corresponds to a degree of unsaturation of two. This value predicts the total number of rings and/or pi bonds within a molecule and opens the door to a wide variety of isomers. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. They are broadly classified into constitutional isomers and stereoisomers.

Caption: Hierarchical classification of isomers relevant to the C₇H₁₂O₂ formula.

Constitutional Isomers

Constitutional isomers have different atom-to-atom connectivity. For C₇H₁₂O₂, this leads to a vast number of possibilities with different functional groups and carbon skeletons.

| Isomer Type | Example Name | Structural Formula | Key Difference from Parent Compound |

| Functional Group | Cyclohexanecarboxylic Acid | C₆H₁₁(COOH) | Saturated cyclic acid (ring + C=O bond) |

| Functional Group | Butyl Acrylate | CH₂=CHCOOCH₂CH₂CH₂CH₃ | Ester functional group |

| Positional | 4,4-Dimethyl-2-pentenoic Acid | (CH₃)₂CHCH=CHCOOH | Position of methyl groups and double bond |

| Skeletal | 2-Ethyl-2-methyl-3-butenoic Acid | CH₂=CHC(CH₃)(C₂H₅)COOH | Different carbon chain branching |

Stereoisomerism in the C₇H₁₂O₂ Family

Stereoisomers have the same connectivity but differ in the three-dimensional orientation of their atoms.

-

Geometric (E/Z) Isomerism : This type of isomerism occurs due to restricted rotation around a double bond, provided that each carbon of the double bond is attached to two different groups.

-

This compound itself does not exhibit E/Z isomerism. This is because the C5 carbon is bonded to two identical hydrogen atoms, failing the requirement for two different groups.

-

Example Isomer : An isomer like 3-heptenoic acid (CH₃CH₂CH₂CH=CHCH₂COOH) does have E/Z isomers. The C3 and C4 carbons of the double bond are each attached to a hydrogen and a different alkyl group, allowing for distinct cis (Z) and trans (E) configurations.

-

-

Optical (R/S) Isomerism : This arises when a molecule contains a chiral center—a carbon atom bonded to four different groups. Such molecules are non-superimposable on their mirror images (enantiomers).

-

This compound is achiral. The C3 atom is bonded to two identical methyl groups, so it is not a chiral center. No other carbon in the molecule meets the criteria.

-

Example Isomer : An isomer like 2-methyl-4-hexenoic acid (CH₃CH=CHCH₂CH(CH₃)COOH) is chiral. The C2 atom is bonded to four different groups: a hydrogen atom, a methyl group, a carboxylic acid group, and a -CH₂CH=CHCH₃ group. Therefore, it exists as a pair of enantiomers, (R)-2-methyl-4-hexenoic acid and (S)-2-methyl-4-hexenoic acid.

-

Analytical Techniques for Isomer Differentiation

Distinguishing between the numerous isomers of C₇H₁₂O₂ is a critical task in synthesis and quality control. A combination of analytical techniques is typically required.

-

Infrared (IR) Spectroscopy : This technique is excellent for identifying functional groups. A carboxylic acid will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1710 cm⁻¹. An ester will lack the broad O-H peak but will have a C=O stretch at a higher frequency (~1735 cm⁻¹) and a C-O stretch from ~1000-1300 cm⁻¹.

-